molecular formula C14H22N2 B346164 Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine CAS No. 62756-18-7

Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine

Cat. No.: B346164
CAS No.: 62756-18-7
M. Wt: 218.34g/mol
InChI Key: JMWQMSVWBMUOHQ-UHFFFAOYSA-N
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Description

Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine: is a chemical compound with the molecular formula C13H21N3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine typically involves the reaction of benzylamine with 1-ethyl-2-pyrrolidinemethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as toluene or ethanol, at elevated temperatures. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation to ensure the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The benzyl group or the pyrrolidine ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry: Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a model compound for studying the behavior of similar amines in biological systems.

Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities that could be harnessed for the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

  • N-Benzyl-2-pyrrolidinemethanamine
  • N-Ethyl-2-pyrrolidinemethanamine
  • N-Benzyl-3-pyrrolidinemethanamine

Comparison: Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine is unique due to the presence of both a benzyl group and an ethyl group attached to the pyrrolidine ring. This dual substitution pattern imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the benzyl group may enhance lipophilicity and membrane permeability, while the ethyl group may influence the compound’s reactivity and binding affinity to molecular targets.

Properties

IUPAC Name

N-benzyl-1-(1-ethylpyrrolidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-16-10-6-9-14(16)12-15-11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWQMSVWBMUOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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